NITD-349 is a small-molecule compound identified as a potential drug candidate for treating multidrug-resistant tuberculosis (MDR-TB) [, , ]. It belongs to the indolcarboxamide class of anti-tubercular agents and has shown promising bactericidal activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis [, , ].
The molecular structure of NITD-349 consists of an indole ring core with a 2-carboxamide substituent and a 4,4-dimethylcyclohexyl group attached to the nitrogen atom of the carboxamide. Two fluorine atoms are present at positions 4 and 6 of the indole ring [, , ]. While specific structural data like bond lengths and angles are not detailed in the provided abstracts, the papers mention its interaction with the MmpL3 protein [, ].
NITD-349 exerts its anti-tubercular activity by targeting MmpL3 [, , ], a protein essential for mycobacterial cell wall biosynthesis [, ]. MmpL3 is responsible for transporting trehalose monomycolate, a crucial component of the mycobacterial cell wall, across the cell membrane [, ]. By inhibiting MmpL3, NITD-349 disrupts the transport of trehalose monomycolate, ultimately leading to bacterial cell death [, ].
Research suggests that NITD-349 binds to the transmembrane region of MmpL3, inhibiting its transport function [, ]. The combination of NITD-349 with isoniazid, an inhibitor of mycolate synthesis, demonstrated enhanced kill rates and prevented the emergence of resistant mutants, highlighting the potential of combination therapies involving NITD-349 [, ].
Scientific Research:* Tuberculosis Drug Development: NITD-349 has emerged as a promising lead compound for developing new treatments for drug-sensitive and multidrug-resistant tuberculosis (MDR-TB) [, , ].* MmpL3 Inhibitor Studies: NITD-349 serves as a valuable tool for investigating the structure and function of MmpL3, a key protein involved in mycobacterial cell wall biosynthesis [, ]. * Combination Therapy Research: Studies have explored the potential of combining NITD-349 with other anti-tuberculosis drugs, such as isoniazid, to enhance efficacy and prevent resistance development [, ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: